molecular formula C6H8 B14739607 3-Vinyl-1-cyclobutene CAS No. 6555-52-8

3-Vinyl-1-cyclobutene

Cat. No.: B14739607
CAS No.: 6555-52-8
M. Wt: 80.13 g/mol
InChI Key: WYQCWZUUCJVDGE-UHFFFAOYSA-N
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Description

3-Vinyl-1-cyclobutene is an organic compound characterized by a four-membered cyclobutene ring with a vinyl group attached to one of the carbon atoms. This compound is notable for its strained ring structure, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Vinyl-1-cyclobutene typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of 1,3-butadiene with ethylene under photochemical conditions. This reaction forms the cyclobutene ring with the vinyl group attached.

Industrial Production Methods: Industrial production of this compound may involve similar cycloaddition reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 3-Vinyl-1-cyclobutene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: The vinyl group can participate in substitution reactions, forming various substituted cyclobutenes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.

    Reduction: Hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation using halogens or halogenating agents.

Major Products:

    Oxidation: Epoxides and alcohols.

    Reduction: Ethylcyclobutene.

    Substitution: Halogenated cyclobutenes.

Scientific Research Applications

3-Vinyl-1-cyclobutene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Vinyl-1-cyclobutene involves its strained ring structure, which makes it highly reactive. The compound can undergo ring-opening reactions, forming reactive intermediates that can interact with various molecular targets. These interactions can lead to the formation of new chemical bonds and the modification of existing structures.

Comparison with Similar Compounds

    Cyclobutene: Lacks the vinyl group, making it less reactive.

    1-Vinylcyclobutene: Similar structure but with the vinyl group in a different position.

    Cyclopentene: Larger ring size, different reactivity.

Uniqueness: 3-Vinyl-1-cyclobutene is unique due to its combination of a strained cyclobutene ring and a reactive vinyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

6555-52-8

Molecular Formula

C6H8

Molecular Weight

80.13 g/mol

IUPAC Name

3-ethenylcyclobutene

InChI

InChI=1S/C6H8/c1-2-6-4-3-5-6/h2-4,6H,1,5H2

InChI Key

WYQCWZUUCJVDGE-UHFFFAOYSA-N

Canonical SMILES

C=CC1CC=C1

Origin of Product

United States

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